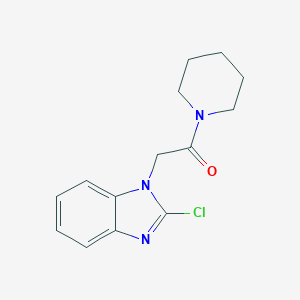![molecular formula C21H19N5O2S2 B277205 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer.
Wirkmechanismus
BQ-123 acts as a selective antagonist of the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide receptor, specifically the ETA subtype. It binds to the receptor and prevents the binding of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, thereby blocking its vasoconstrictive and mitogenic effects. BQ-123 has been shown to have a high affinity and specificity for the ETA receptor, with minimal activity against the ETB receptor.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as in humans with essential hypertension. BQ-123 has also been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension. In addition, BQ-123 has been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BQ-123 is its high affinity and specificity for the ETA receptor, which makes it a useful tool for studying the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in various diseases. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies. In addition, BQ-123 may have off-target effects on other receptors or signaling pathways, which could confound experimental results.
Zukünftige Richtungen
There are a number of future directions for research on BQ-123. One area of interest is the development of more potent and long-lasting ETA receptor antagonists for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the use of BQ-123 and other ETA receptor antagonists in the treatment of cancer, either alone or in combination with other therapies. Finally, further studies are needed to elucidate the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its receptors in various physiological and pathological processes, which could lead to the development of novel therapeutic targets.
Synthesemethoden
The synthesis of BQ-123 involves the condensation of 2-amino-5-benzylthio-1,3,4-thiadiazole with N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the presence of coupling agents such as HATU or EDC. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer. It has been shown to block the vasoconstrictive effects of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a potent vasoconstrictor peptide that plays a key role in the pathogenesis of cardiovascular diseases. BQ-123 has also been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.
Eigenschaften
Molekularformel |
C21H19N5O2S2 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-25(20-23-24-21(30-20)29-13-15-7-3-2-4-8-15)18(27)11-12-26-14-22-17-10-6-5-9-16(17)19(26)28/h2-10,14H,11-13H2,1H3 |
InChI-Schlüssel |
AWHLNFOJRCXZES-UHFFFAOYSA-N |
SMILES |
CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)